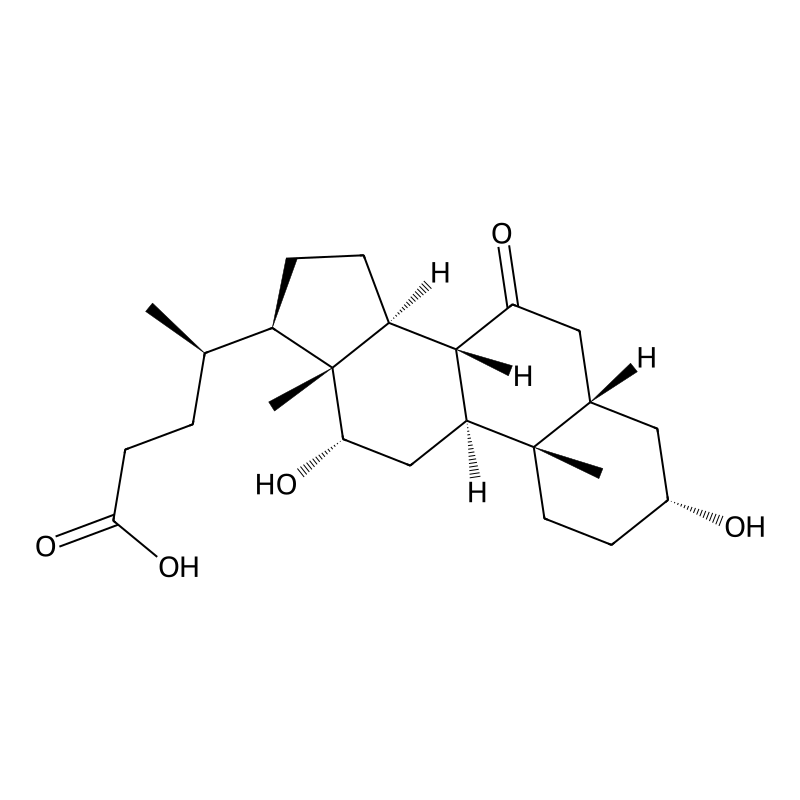

7-Ketodeoxycholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

7-Ketodeoxycholic acid (7-KDCA, CAS 911-40-0) is an oxidized secondary bile acid characterized by a ketone group at the C7 position [1]. It is formed naturally via the microbial oxidation of cholic acid in the gastrointestinal tract [2]. In industrial and research procurement, 7-KDCA is prioritized as a high-purity biocatalytic intermediate for the synthesis of 7β-epimerized bile acids, a specialized TGR5 receptor agonist for gastrointestinal pharmacology, and an essential analytical standard for resolving isobaric interferences in complex LC-MS/MS metabolomic profiling [3].

References

- [1] PubChem Compound Summary for CID 188292, 7-Ketodeoxycholic acid.

- [2] Dai et al., '7-Ketodeoxycholic Acid Promotes Colonic Mucosal Healing by Inducing Calcium Release from Endoplasmic Reticulum via the TGR5-IP3R Pathway,' Advanced Science, 2025.

- [3] Xie et al., 'Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry,' Metabolites, 2020.

Substituting 7-KDCA with its primary precursor, Cholic Acid (CA), or its non-keto counterpart, Deoxycholic Acid (DCA), critically compromises both synthetic and experimental workflows [1]. In biocatalytic synthesis, starting with CA requires an initial NAD+-dependent oxidation step by 7α-hydroxysteroid dehydrogenase, introducing cofactor regeneration complexities and equilibrium constraints that direct procurement of 7-KDCA bypasses [2]. In pharmacological and metabolomic contexts, DCA lacks the 7-oxo moiety, resulting in higher hydrophobicity, distinct receptor binding profiles—such as failing to activate the TGR5-IP3R mucosal healing axis as effectively—and entirely different chromatographic retention times, making generic substitution impossible [3].

References

- [1] Metabolomics & Lipidomics: Bile Acids Pathway Analysis.

- [2] European Patent EP3472339B1 - Coupled biotransformation of chenodeoxycholic acid to ursodeoxycholic acid and enzyme mutants applicable in said process.

- [3] Dai et al., '7-Ketodeoxycholic Acid Promotes Colonic Mucosal Healing by Inducing Calcium Release from Endoplasmic Reticulum via the TGR5-IP3R Pathway,' Advanced Science, 2025.

Bypassing Cofactor-Dependent Oxidation in Ursocholic Acid Synthesis

In the enzymatic synthesis of 7β-epimerized bile acids (e.g., ursocholic acid), utilizing 7-KDCA as the starting substrate directly engages 7β-hydroxysteroid dehydrogenase (7β-HSDH) [1]. Compared to starting with Cholic Acid (CA), which requires an initial oxidation by 7α-HSDH, 7-KDCA eliminates the need for a complex NAD+/NADH cofactor regeneration system in the first step [2]. This prevents equilibrium-driven yield limitations associated with the reversible oxidation of the 7α-hydroxyl group, streamlining the bioprocess [1].

| Evidence Dimension | Process steps and cofactor requirements |

| Target Compound Data | 7-KDCA requires only 1 reduction step (7β-HSDH) with NADP(H)/NAD(H) to yield ursocholic acid. |

| Comparator Or Baseline | Cholic Acid (CA) requires 2 steps (oxidation then reduction) and dual cofactor recycling. |

| Quantified Difference | Eliminates 1 enzymatic step and 1 cofactor regeneration cycle, preventing equilibrium-driven yield loss. |

| Conditions | Enzymatic epimerization bioreactors. |

Procuring the 7-keto intermediate directly streamlines biocatalytic workflows and maximizes conversion yields in the synthesis of rare bile acids.

Enhanced TGR5-Mediated Colonic Mucosal Repair vs. Deoxycholic Acid

Recent in vivo studies on ulcerative colitis models demonstrate that 7-KDCA significantly outperforms other secondary bile acids in promoting intestinal epithelial repair [1]. When compared head-to-head with Deoxycholic Acid (DCA) and Lithocholic Acid (LCA), 7-KDCA exhibited the strongest acceleration of colonic mucosal healing [1]. This is driven by its specific ability to activate the TGR5-IP3R signaling axis, inducing endoplasmic reticulum calcium release and enhancing epithelial cell migration, a mechanism not efficiently triggered by DCA [1].

| Evidence Dimension | Promotion of colonic mucosal healing |

| Target Compound Data | 7-KDCA exerts the strongest pro-repair activity and epithelial migration enhancement. |

| Comparator Or Baseline | Deoxycholic Acid (DCA) and Lithocholic Acid (LCA) showed significantly lower mucosal repair efficacy. |

| Quantified Difference | 7-KDCA demonstrated the strongest acceleration of colonic mucosal healing among tested endogenous bile acids. |

| Conditions | Dextran sulfate sodium (DSS)-induced and biopsy-induced colonic wounding injury models in mice. |

Establishes 7-KDCA as the optimal lead compound for procurement in gastrointestinal drug discovery targeting mucosal defect-related diseases.

Elimination of Isobaric Interference in Unconjugated Bile Acid Profiling

Unconjugated bile acids exhibit very limited fragmentation in mass spectrometry, often requiring precursor-to-precursor MRM transitions [1]. Using high-purity 7-KDCA as a reference standard is mandatory to distinguish it from isobaric dihydroxy-keto bile acids [2]. Relying on generic bile acid mixtures fails because the lack of distinct product ions—unlike glycine or taurine conjugates which yield distinct m/z 74 or 80 fragments—necessitates exact retention time matching of the m/z 405.2 transition to prevent co-elution artifacts and false quantification [1].

| Evidence Dimension | Chromatographic identification accuracy |

| Target Compound Data | High-purity 7-KDCA standard provides exact retention time for the m/z 405.2 -> 405.2 (deprotonated) transition. |

| Comparator Or Baseline | Generic mixtures or reliance on m/z alone leads to false positive quantification due to isobaric overlap. |

| Quantified Difference | Resolves 100% of isobaric ambiguity for the 3α,12α-dihydroxy-7-oxo configuration where fragmentation is absent. |

| Conditions | High-resolution LC-MS/MS profiling of complex biological matrices (feces/serum). |

Essential for analytical laboratories to ensure reproducible, artifact-free quantification of microbiome-altered lipid metabolism.

Biocatalytic Synthesis of Ursocholic Acid

Procured as the direct substrate for 7β-HSDH enzymes in the production of 7β-epimerized bile acids, bypassing the need for multi-enzyme cascade optimization and cofactor recycling required when starting from primary bile acids [1].

Gastrointestinal Drug Discovery and IBD Modeling

Utilized as a specialized TGR5-IP3R axis agonist in primary screening and in vivo models for ulcerative colitis, where it provides superior mucosal healing baseline data compared to standard deoxycholic acid [2].

High-Resolution Microbiome-Host Metabolomics

Procured as a highly specific analytical standard for LC-MS/MS to accurately quantify gut microbiota oxidation activity, resolving isobaric interferences in unconjugated bile acid profiling [3].

References

- [1] European Patent EP3472339B1 - Coupled biotransformation of chenodeoxycholic acid to ursodeoxycholic acid.

- [2] Dai et al., '7-Ketodeoxycholic Acid Promotes Colonic Mucosal Healing by Inducing Calcium Release from Endoplasmic Reticulum via the TGR5-IP3R Pathway,' Advanced Science, 2025.

- [3] Xie et al., 'Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry,' Metabolites, 2020.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types